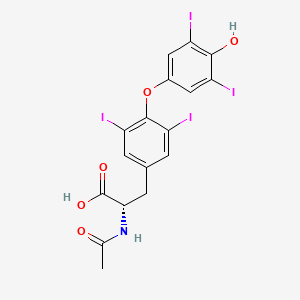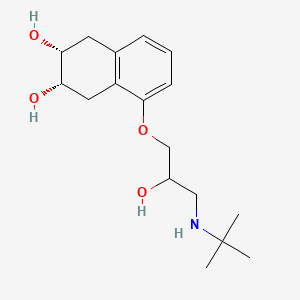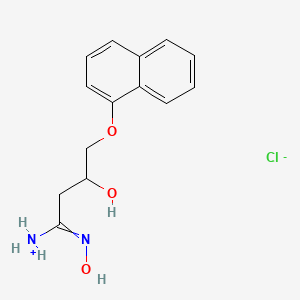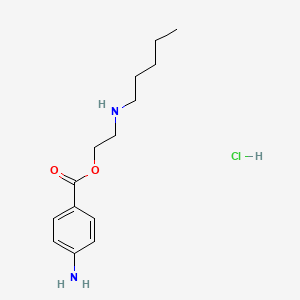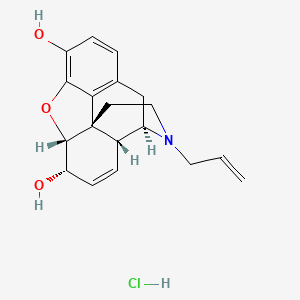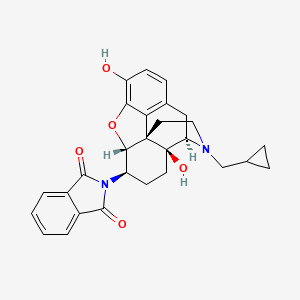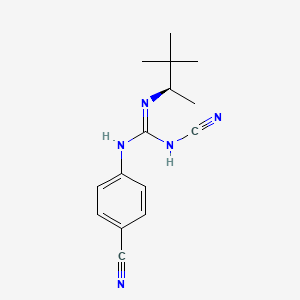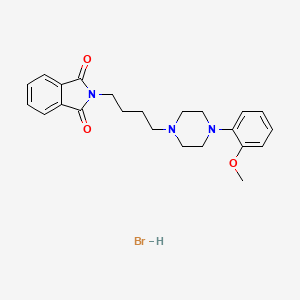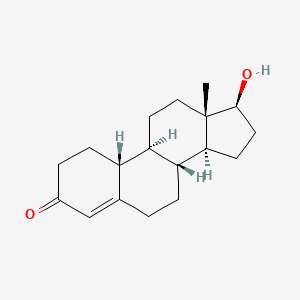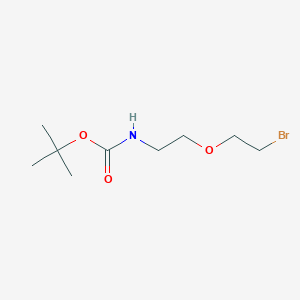
N-Boc-PEG1-bromure
Vue d'ensemble
Description
Tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate is an organic compound used in research related to life sciences . It is also known by its CAS Number: 164332-88-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) . This indicates the molecular formula of the compound is C9H18BrNO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.15 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound is also noted to have high GI absorption and is BBB permeant .Applications De Recherche Scientifique
Liaison PEG
Le N-Boc-PEG1-bromure est un lieur PEG contenant un groupe bromure et un groupe amino protégé par un Boc . L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux .
Réactions de substitution nucléophile
Le bromure (Br) dans le this compound est un très bon groupe partant pour les réactions de substitution nucléophile .
Déprotection pour former une amine libre
Le groupe Boc dans le this compound peut être déprotégé dans des conditions acides douces pour former l'amine libre .
Synthèse d'amides
Le this compound peut être utilisé dans la synthèse d'amides. Une variété d'amines aliphatiques et d'arylamines protégées par des groupes N-Alloc-, N-Boc- et N-Cbz- ont été efficacement converties en amides avec des rendements élevés .
Amidation facile
Ce composé offre une approche prometteuse pour une amidation facile .
Conjugués anticorps-médicament (ADC)
Le this compound est utilisé comme lieur ADC clivable dans la synthèse de conjugués anticorps-médicament (ADC) .
Safety and Hazards
The compound is associated with hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Relevant Papers The search results did not provide specific papers related to tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate .
Mécanisme D'action
Target of Action
N-Boc-PEG1-bromide, also known as tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate or tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate, is a PEG linker .
Mode of Action
The compound contains a bromide group and a Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to be linked to other molecules through the formation of an amide bond.
Pharmacokinetics
The pharmacokinetics of N-Boc-PEG1-bromide would largely depend on the molecules it is linked to. As a PEG linker, it is known to increase the solubility of the resulting compound in aqueous media . This could potentially improve the absorption and distribution of the linked molecules. The compound is soluble in water, DMSO, DCM, and DMF .
Action Environment
The action of N-Boc-PEG1-bromide can be influenced by various environmental factors. For instance, the Boc group can be deprotected under mild acidic conditions . Therefore, the pH of the environment could affect the compound’s ability to form links. Additionally, the compound’s solubility could be influenced by the polarity of the environment, with higher solubility in polar (aqueous) environments .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPZPBTLCZSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164332-88-1 | |
| Record name | tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



